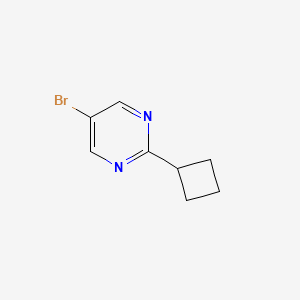

5-Bromo-2-cyclobutylpyrimidine

Description

5-Bromo-2-cyclobutylpyrimidine is an organic compound with the molecular formula C8H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of a bromine atom at the 5th position and a cyclobutyl group at the 2nd position makes this compound unique and useful in various chemical reactions and applications.

Properties

IUPAC Name |

5-bromo-2-cyclobutylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRDQVNIRHJZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutylpyrimidine typically involves the bromination of 2-cyclobutylpyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-cyclobutylpyrimidine in a suitable solvent such as dichloromethane.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture for several hours.

- After completion, cool the reaction mixture and extract the product using standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Cross-Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Yield substituted pyrimidines with various functional groups.

Cross-Coupling Reactions: Produce biaryl or styrene derivatives.

Oxidation and Reduction: Form pyrimidine N-oxides or dehalogenated pyrimidines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

5-Bromo-2-cyclobutylpyrimidine has been identified as a significant compound in the development of pharmaceuticals, particularly due to its activity as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components and are implicated in various diseases.

Metalloproteinase Inhibition

Research indicates that this compound serves as a potent inhibitor of MMP9 and MMP12. These enzymes are associated with several pathological conditions, including:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Rheumatoid Arthritis

- Osteoarthritis

- Cancer Metastasis

The inhibition of these metalloproteinases can lead to therapeutic benefits in treating inflammatory diseases and conditions characterized by excessive tissue remodeling .

Therapeutic Applications

The therapeutic implications of this compound extend to the treatment of various diseases where MMP activity is detrimental. The compound has shown promise in:

- Respiratory Diseases : By inhibiting MMP9 and MMP12, it may reduce inflammation and tissue damage in conditions like asthma and COPD.

- Cancer Therapy : Its ability to inhibit tumor invasion and metastasis positions it as a potential candidate for cancer treatment strategies.

- Fibrotic Diseases : The compound may also be beneficial in managing diseases characterized by fibrosis, such as liver cirrhosis and renal fibrosis .

Drug Discovery

In the realm of drug discovery, this compound serves as an important building block for synthesizing novel pharmaceutical agents. Its structural properties allow for modifications that can enhance efficacy and selectivity against target enzymes.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Synthesis of Hydantoin Derivatives : A notable study involved synthesizing hydantoin derivatives using this compound as a precursor, demonstrating significant inhibition of MMPs with selectivity over other metalloproteinases .

| Compound | Activity | Disease Target |

|---|---|---|

| This compound | MMP9 Inhibitor | Asthma, Cancer |

| Hydantoin Derivative | Selective MMP Inhibitor | COPD, Fibrosis |

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.

5-Bromo-2-chloropyrimidine: Contains a chlorine atom at the 2nd position instead of a cyclobutyl group.

2-Cyclobutylpyrimidine: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-2-cyclobutylpyrimidine is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse functionalization and applications in various fields.

Biological Activity

5-Bromo-2-cyclobutylpyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure with a bromine atom at the 5-position and a cyclobutyl group at the 2-position. The presence of these functional groups is believed to influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives exhibit inhibitory effects on various enzymes. For instance, they can act as inhibitors of kinases or other critical enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : Compounds like this compound may influence transcription factors and, consequently, gene expression. This can lead to alterations in cellular responses to stress or damage.

- Interaction with Nucleic Acids : The structure allows for potential interactions with DNA or RNA, which can affect replication and transcription processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Inhibition of cell proliferation |

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 10.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound has potential as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit proliferation in cancer cell lines.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of oxidative stress. It was found that this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, suggesting a protective role against oxidative damage .

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential utility as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.